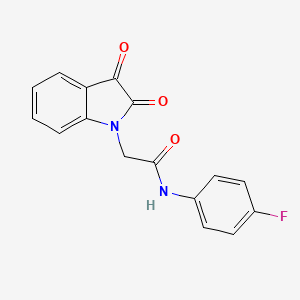
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a complex organic compound that features a thiazole ring substituted with a tert-butyl group and a piperazine moiety linked to a pyridine sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thiazole precursor, the tert-butyl group is introduced via alkylation reactions.
Piperazine Introduction: The piperazine moiety is then attached through nucleophilic substitution reactions.
Pyridine Sulfonylation: Finally, the pyridine sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as alkyl halides or aryl halides are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or arylated thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butyl)-2-((4-(pyridin-3-yl)piperazin-1-yl)methyl)thiazole: Lacks the sulfonyl group, which may affect its binding affinity and specificity.
4-(Tert-butyl)-2-((4-(pyridin-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole: The position of the pyridine ring substitution can influence the compound’s reactivity and biological activity.
Uniqueness
4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is unique due to the presence of the pyridine sulfonyl group, which enhances its solubility and binding interactions. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile molecule in various applications.
Propiedades
IUPAC Name |
4-tert-butyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-17(2,3)15-13-24-16(19-15)12-20-7-9-21(10-8-20)25(22,23)14-5-4-6-18-11-14/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBRUXUSGXAJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2568949.png)


![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2568954.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2568955.png)


![N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568962.png)
![tert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2568965.png)
![2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2568968.png)
![3,4-dimethoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2568969.png)



